

Physical and chemical properties of 2-Ethyl-5-methylfuran.

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Compound of Interest

Compound Name: 2-Ethyl-5-methylfuran

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An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Ethyl-5-methylfuran

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of **2-Ethyl-5-methylfuran** (CAS No. 1703-52-2), a substituted furan of significant interest in chemical synthesis and flavor science, with potential applications in medicinal chemistry. The furan nucleus is a vital scaffold in numerous pharmacologically active compounds, making a thorough understanding of its derivatives essential for drug discovery and development.^{[1][2]} This document details the molecule's fundamental physical and chemical properties, spectroscopic profile, and characteristic reactivity. Furthermore, it furnishes field-proven, step-by-step protocols for its synthesis via the Paal-Knorr reaction and its analytical characterization by Gas Chromatography-Mass Spectrometry (GC-MS). The guide is structured to provide not just data, but also the causal insights behind experimental choices, ensuring a trustworthy and authoritative resource for professionals in the field.

Introduction and Nomenclature

2-Ethyl-5-methylfuran is a five-membered aromatic heterocycle where the hydrogens at the 2 and 5 positions are substituted by ethyl and methyl groups, respectively.^[3] This structure

belongs to the furan chemical class, which is a cornerstone in medicinal chemistry, often acting as a bioisostere for phenyl rings to improve the pharmacokinetic profiles of lead molecules.[2] [4] Its presence is noted as a metabolite in various organisms and as a volatile flavor component.[3] A clear understanding of its nomenclature and structural identifiers is paramount for unambiguous scientific communication.

- IUPAC Name: **2-ethyl-5-methylfuran**[3]
- CAS Number: 1703-52-2[3]
- Molecular Formula: C₇H₁₀O[3]
- Synonyms: 2-Methyl-5-ethylfuran, Furan, 2-ethyl-5-methyl-[3]
- InChIKey: NBXLPPVOZWYADY-UHFFFAOYSA-N[3]
- Canonical SMILES: CCC1=CC=C(O1)C[3]

Caption: Molecular structure of **2-Ethyl-5-methylfuran**.

Physicochemical Properties

2-Ethyl-5-methylfuran is a colorless, volatile liquid with a characteristic ethereal and nutty odor profile.[5] Its physicochemical properties are critical for predicting its behavior in various solvents, its volatility for analytical methods like GC, and its safety profile, particularly its high flammability. The data compiled below represents a synthesis of information from multiple chemical databases and suppliers.

Property	Value	Source(s)
Molecular Weight	110.15 g/mol	[3]
Appearance	Colorless clear liquid (estimated)	[6]
Boiling Point	118.0 - 119.0 °C (at 760 mm Hg)	[3]
Density	0.890 - 0.896 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.443 - 1.449 at 20 °C	[6]
Flash Point	7.22 °C (45.0 °F)	[6]
Vapor Pressure	19.3 mmHg at 25 °C	[5]
Water Solubility	329.7 mg/L at 25 °C (estimated)	[6]
Solubility	Soluble in alcohol and other common organic solvents.	[6]
LogP (o/w)	2.2 - 2.34 (estimated)	[3][6]

Spectroscopic and Analytical Profile

The structural elucidation and quantification of **2-Ethyl-5-methylfuran** rely on standard spectroscopic techniques. While a certified reference spectrum should always be used for definitive identification, the following describes the expected analytical profile based on its structure and data for analogous compounds.

- ¹H Nuclear Magnetic Resonance (NMR):** The ¹H NMR spectrum is expected to be characteristic. The two protons on the furan ring (at C3 and C4) should appear as distinct doublets in the aromatic region (~5.8-6.1 ppm). The ethyl group will present as a quartet (~2.6 ppm) for the methylene (-CH₂-) protons and a triplet (~1.2 ppm) for the methyl (-CH₃) protons. The methyl group directly attached to the furan ring will appear as a singlet (~2.3 ppm).

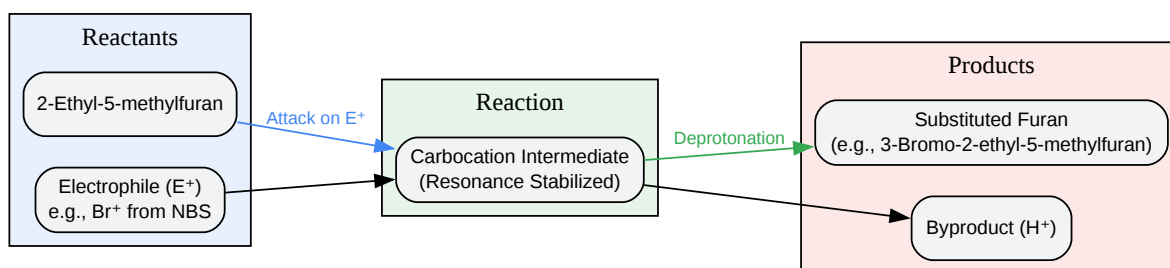
- ^{13}C NMR: The spectrum will show seven distinct carbon signals. The four carbons of the furan ring would appear in the range of $\sim 105\text{-}155$ ppm. The signals for the ethyl and methyl substituents will be found in the upfield aliphatic region.
- Infrared (IR) Spectroscopy: The FTIR spectrum provides confirmation of key functional groups.[3] Key absorption bands are expected for C-H stretching of the alkyl groups (below 3000 cm^{-1}) and the aromatic furan ring (above 3000 cm^{-1}). Characteristic C=C stretching vibrations from the furan ring should appear in the $1500\text{-}1650\text{ cm}^{-1}$ region. A strong C-O-C stretching band, typical for ethers, will be prominent around $1000\text{-}1250\text{ cm}^{-1}$. [7]
- Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M^+) is expected at m/z 110. The fragmentation pattern is dominated by the loss of a methyl group from the ethyl substituent, leading to a highly stable furfuryl-type cation at m/z 95, which is often the base peak.[3] Other fragments may appear at m/z 67 and 43.[3]

Chemical Properties and Reactivity

The chemical behavior of **2-Ethyl-5-methylfuran** is governed by the electron-rich nature of the furan ring, making it significantly more reactive than benzene in electrophilic substitution reactions.[8]

- Stability: The compound is stable under standard conditions but is highly flammable and should be kept away from ignition sources. Like many furans, it can be susceptible to oxidation and polymerization over time, particularly when exposed to air, light, and acid catalysts.
- Reactivity of the Furan Ring:
 - Electrophilic Aromatic Substitution: The furan ring is highly activated towards electrophiles. Due to the directing effects of the alkyl groups and the inherent reactivity of furan, substitution occurs preferentially at the available α -positions (C3 and C4), which are β to the existing substituents. Reactions like nitration, halogenation, and Friedel-Crafts acylation will proceed readily, often under much milder conditions than those required for benzene.[9][10] The initial attack of an electrophile at the C3 or C4 position generates a stabilized carbocation, leading to the substitution product.[8]

- Oxidation: The electron-rich ring is sensitive to oxidizing agents. Strong oxidation can lead to ring-opening, yielding 1,4-dicarbonyl compounds.[11][12] For instance, oxidation with bromine in methanol can yield the corresponding 2,5-dimethoxy-2,5-dihydrofuran derivative.[11]
- Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than non-aromatic dienes. This reactivity is a key pathway for scavenging singlet oxygen.[13]



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Caption: General mechanism for electrophilic substitution on the furan ring.

Key Experimental Methodologies

The following protocols are presented as robust, field-validated starting points for the synthesis and analysis of **2-Ethyl-5-methylfuran**. As a Senior Application Scientist, I stress that these methods are self-validating systems; adherence to the described steps ensures reproducible and reliable outcomes.

Protocol: Synthesis via Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is the most direct and widely used method for preparing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[14][15] For **2-Ethyl-5-methylfuran**, the required precursor is 2,5-heptanedione.[16]

Causality: The mechanism relies on the protonation of one carbonyl group, which activates it for nucleophilic attack by the enol form of the second carbonyl. The resulting hemiacetal intermediate readily dehydrates under acidic conditions to form the stable aromatic furan ring.

[14]

Step-by-Step Methodology:

- **Reactor Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-heptanedione (1.0 eq).
- **Solvent/Catalyst Addition:** Add a suitable solvent such as toluene or perform the reaction neat. Add a catalytic amount of an acid catalyst. While various acids work, p-toluenesulfonic acid (p-TSA, 0.05 eq) is effective and easily handled.
- **Reaction Conditions:** Heat the mixture to reflux (typically 110-120 °C if using toluene) and stir vigorously. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting diketone. The reaction is typically complete within 2-4 hours.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure **2-Ethyl-5-methylfuran**.

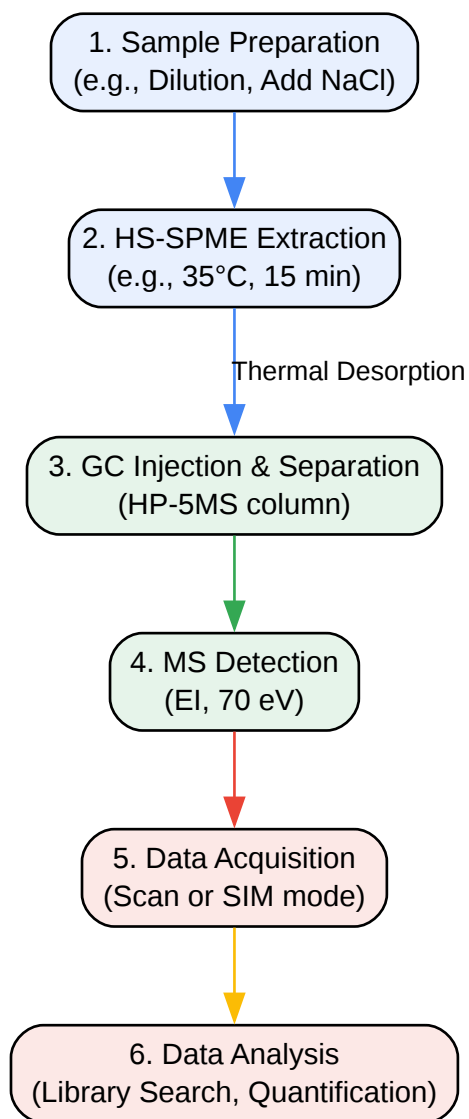
Protocol: Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying and quantifying volatile compounds like **2-Ethyl-5-methylfuran**, especially in complex matrices. The following protocol is adapted from established methods for furan analysis in food.

[5][17][18]

Causality: The methodology uses headspace solid-phase microextraction (HS-SPME) to selectively extract and concentrate volatile and semi-volatile analytes from a sample matrix, minimizing interference and enhancing sensitivity. The extracted compounds are then

separated based on their boiling points and polarity by the GC column before being fragmented and detected by the MS.



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